![molecular formula C10H14N2O B13220700 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)
1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is a unique organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 7-oxabicyclo[4.1.0]heptane derivatives with pyrazole derivatives under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can be compared with other similar compounds, such as:
7-Oxabicyclo[4.1.0]heptane derivatives: These compounds share the bicyclic structure but differ in their functional groups and reactivity.
Pyrazole derivatives: These compounds have the pyrazole ring but lack the bicyclic structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bicyclic structure with the pyrazole ring, which imparts distinctive chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-methyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole |
InChI |
InChI=1S/C10H14N2O/c1-12-8(5-7-11-12)10-6-3-2-4-9(10)13-10/h5,7,9H,2-4,6H2,1H3 |
InChI-Schlüssel |
SGZLHAJHGNFKNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C23CCCCC2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


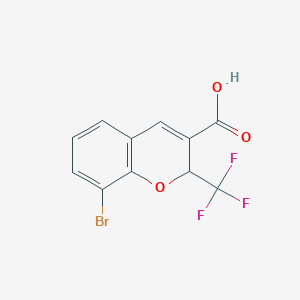
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)


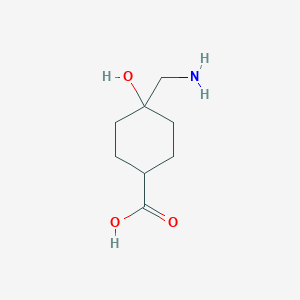
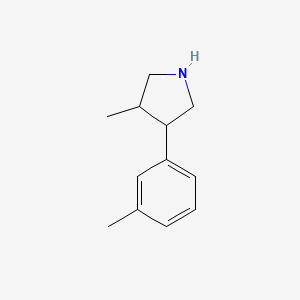
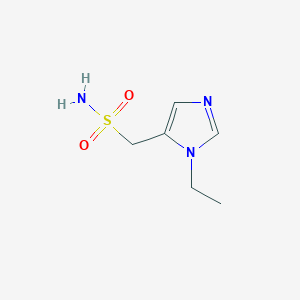
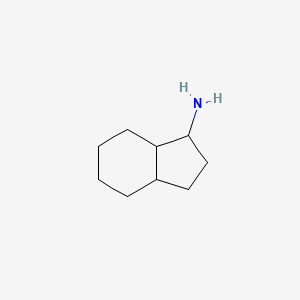
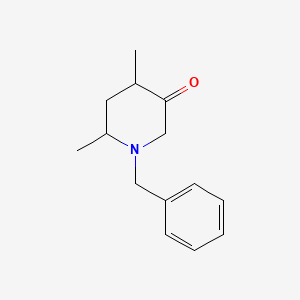
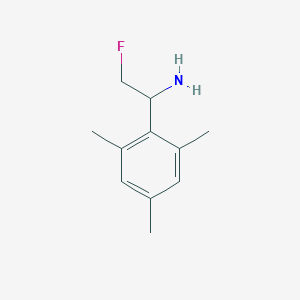
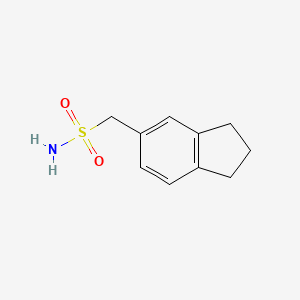
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13220687.png)

![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
